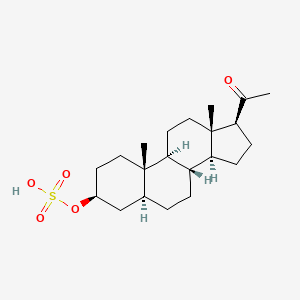
HPOS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HPOS, also known as this compound, is a useful research compound. Its molecular formula is C21H34O5S and its molecular weight is 398.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Applications of HPOS
-
Clinical Research
- Understanding PsA Development : The study aims to uncover biomarkers that can predict which psoriasis patients are at risk of developing PsA. This could lead to earlier interventions and improved patient outcomes .
- Monitoring Disease Progression : Regular feedback mechanisms allow participants to track their symptoms and receive timely care, which is crucial for managing chronic conditions like psoriasis and PsA .
- Genetic Research
-
Public Health Implications
- Preventative Strategies : By identifying individuals at high risk for PsA, healthcare providers can implement preventative measures, such as lifestyle modifications or early pharmacological treatments, potentially reducing the burden of the disease .
- Raising Awareness : The study serves as a platform for increasing awareness about the potential complications of psoriasis, encouraging more individuals to seek medical advice and participate in research initiatives .
Case Study 1: Early Detection of PsA
In an early phase of the this compound study involving 712 patients, researchers found a high prevalence of joint symptoms among those with psoriasis. This supports existing knowledge that a significant percentage of psoriasis patients may develop PsA. The data collected emphasizes the need for proactive monitoring and intervention strategies .
Case Study 2: Genetic Insights
As part of the ongoing research, genetic analyses are being conducted on samples from over 2,800 participants. Preliminary findings suggest specific genetic markers may correlate with increased risk for developing PsA. This could lead to targeted screening protocols in clinical settings .
Data Tables
| Application Area | Description | Impact |
|---|---|---|
| Clinical Research | Identifying biomarkers for early detection of PsA | Improved patient outcomes |
| Genetic Research | Analyzing genetic samples for risk factors | Personalized treatment strategies |
| Public Health | Developing preventative measures based on risk identification | Reduced incidence of PsA |
Propiedades
Número CAS |
7730-00-9 |
|---|---|
Fórmula molecular |
C21H34O5S |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
Clave InChI |
MENQCIVHHONJLU-FZCSVUEKSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
Sinónimos |
3 alpha-hydroxy-5alpha-pregnan-20-one sulfate 3 beta-hydroxy-5alpha-pregnan-20-one 3-sulfate 3-hydroxypregnan-3-one 3-sulfate 3-hydroxypregnan-3-one 3-sulfate, (3alpha,5alpha)-isomer 3-hydroxypregnan-3-one 3-sulfate, (3alpha,5beta)-isomer 3-hydroxypregnan-3-one 3-sulfate, (3beta)-isomer HPOS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















